molecular formula C12H9F2P B1338915 Bis(4-fluorophenyl)phosphine CAS No. 25186-17-8

Bis(4-fluorophenyl)phosphine

Cat. No. B1338915
CAS RN: 25186-17-8
M. Wt: 222.17 g/mol
InChI Key: DQHUBXVOJVHJAH-UHFFFAOYSA-N
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Description

“Bis(4-fluorophenyl)phosphine” is a type of organophosphorus compound that contains two 4-fluorophenyl groups attached to a phosphorus atom . It’s used for research and development purposes .


Synthesis Analysis

The synthesis of “Bis(4-fluorophenyl)phosphine” involves a two-stage process. The first stage involves the reaction of 1-Bromo-4-fluorobenzene with magnesium in tetrahydrofuran at 20°C for 2 hours. The second stage involves the reaction with phosphonic acid diethyl ester in tetrahydrofuran .


Molecular Structure Analysis

The molecular formula of “Bis(4-fluorophenyl)phosphine” is C12H8F2OP . The exact mass is 237.02800 and the molecular weight is 237.16200 .


Chemical Reactions Analysis

“Bis(4-fluorophenyl)phosphine” has been used in various chemical reactions. For instance, it has been used as a catalyst for hydroformylation reactions . It has also been used in the preparation of chlorine-tolerant polymers for desalination and as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cell applications .

Scientific Research Applications

Polymer Synthesis and Modification

Bis(4-fluorophenyl)phosphine and its derivatives have been utilized in the synthesis of various polymers. For instance, hyperbranched poly(arylene ether phosphine oxide)s were synthesized using this compound, showing excellent thermal stability and solubility in common organic solvents (Bernal et al., 2002). Similarly, sulfonated poly(arylene ether phosphine oxide)s were developed for potential applications in proton exchange membranes, demonstrating high molecular weight and thermal stability (Ma et al., 2009).

Fuel Cell Technology

In fuel cell applications, bis(4-fluorophenyl)phenyl phosphine oxide has been sulfonated to enhance its properties for use in polymer electrolyte membranes. This modification improved conductivity and thermal stability, making it a suitable material for fuel cell membranes (Yoo et al., 2016).

Chemical Synthesis

This compound is also valuable in chemical synthesis. For example, iodine-substituted phosphine oxide derivatives of bis(4-fluorophenyl)phosphine have been synthesized, showcasing its importance in organic synthesis and pharmaceutical applications (Zhang Zhong-biao, 2011).

Nanotechnology

In the field of nanotechnology, bis(4-fluorophenyl)phosphine has been used in the synthesis of silver nanoclusters. These nanoclusters, co-protected by phosphines, have shown potential for functionalization due to their atomically precise structure and active metal sites (Bootharaju et al., 2016).

Material Science

In material science, bis(4-fluorophenyl)phosphine oxide-based polymers have been explored for their flame-resistant properties. The incorporation of phosphine oxide moieties into the polymer backbone led to improved thermal stability, modulus, and char yield, indicating enhanced fire resistance (Riley et al., 1997).

Safety And Hazards

“Bis(4-fluorophenyl)phosphine” should be handled with care. Avoid contact with skin and eyes, and do not breathe dust. It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

bis(4-fluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2P/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHUBXVOJVHJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)PC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537196
Record name Bis(4-fluorophenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-fluorophenyl)phosphine

CAS RN

25186-17-8
Record name Bis(4-fluorophenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
K Miyatake, AS Hay - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
Three arylene difluoride monomers containing phosphine oxide (1), phosphinic acid (2), or phosphinate ester (3) groups were prepared and polymerized with bisphenol A to give novel …
H Satpathi, D Pospiech, S Banerjee, B Voit - European Polymer Journal, 2020 - Elsevier
Novel phosphine containing poly(arylene ether)s with trivalent phosphorus are prepared by reaction of bis(4-fluorophenyl) phenylphosphine with 2,2-bis(4-hydroxyphenyl)propane. The …
SJ Pak - 1994 - vtechworks.lib.vt.edu
The synthesis, characterization and reactivity of linear and network macromolecules by chemical modification of amorphous poly(arylene ethers) with pendant amines were investigated…
Number of citations: 0 vtechworks.lib.vt.edu
A Larrabee, T Nalli - 2013 - openriver.winona.edu
Introduction Phosphoranyl radicals (Z4P·) were first proposed as an intermediate in 1957 and later studied extensively in the 1960’s by electron spin resonance (ESR) spectroscopy. 1 …
Number of citations: 0 openriver.winona.edu
T Sturm, W Weissensteiner, K Mereiter, T Kégl… - Journal of …, 2000 - Elsevier
Platinum complexes PtCl 2 (L) and PtCl(SnCl 3 )(L) of the ferrocenyl diphosphine ligands (L) (R,R)-1-diphenylphosphino-2,1′-[(1-diphenylphosphino)-1,3-propanediyl]-ferrocene (1), (…
JW Connell, PM Hergenrother - Journal of Polymer Science …, 1991 - Wiley Online Library
Poly(arylene ether imidazole)s were prepared by the aromatic nucleophilic displacement reaction of a bisphenol imidazole with activated aromatic dihalides. The polymers had glass …
M Liu, H Hu, R Sun, H Li, A Ding, X Liu, Z Fu… - Organic Chemistry …, 2023 - pubs.rsc.org
We report a nickel-catalyzed reductive cross-coupling between readily available nitroarenes and phosphine oxides to access phosphinic amides. This reaction used NiCl2/Xantphos as …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
P Woźnicki, M Stankevič - European Journal of Organic …, 2021 - Wiley Online Library
An efficient protocol for concurrent tandem halogen exchange/C−P cross‐coupling of cycloalkenyl bromides and secondary phosphine oxides has been developed. The catalytic system …
C Anstiss, P Karuso, M Richardson, F Liu - Molecules, 2013 - mdpi.com
BINAP aminophosphines are prevalent N,P-bidentate, chiral ligands for asymmetric catalysis. While modification via the BINAP-nitrogen linkage is well explored and has provided a …
Number of citations: 17 0-www-mdpi-com.brum.beds.ac.uk
H Qiao, L Yang, X Yang, J Wang… - … A European Journal, 2022 - Wiley Online Library
Two new covalent organic frameworks (COFs) were synthesized from 4,4′,4′′,4′′′‐(pyrene‐1,3,6,8‐tetrayl)tetraaniline and 2,5‐dimethoxyterephthalaldehyde (Py‐DMTA‐COF) …

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